molecular formula C21H23N3OS B2369950 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 477288-48-5

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2369950
CAS No.: 477288-48-5
M. Wt: 365.5
InChI Key: XQGZDDMORODVLK-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic small molecule featuring a thiazol-4(5H)-one core substituted with a benzyl group at the 5-position and a 4-(p-tolyl)piperazine moiety at the 2-position. This structure combines two pharmacologically significant heterocyclic systems. The piperazine ring, particularly the 4-arylpiperazine subunit, is a prevalent structural component in many bioactive compounds and is frequently investigated for its potential interactions with the central nervous system . Meanwhile, the thiazole scaffold is recognized for its diverse biological activities, including anti-inflammatory and antimicrobial properties . Researchers are exploring this compound and its analogs primarily in the context of medicinal chemistry for the development of new therapeutic agents. Its specific research value lies in its potential as a precursor or intermediate for synthesizing more complex molecules and as a candidate for in vitro pharmacological screening. Applications & Research Value: This chemical is suited for research applications such as hit-to-lead optimization in drug discovery programs, structure-activity relationship (SAR) studies to refine biological activity, and as a building block for constructing combinatorial libraries. It is intended for use by qualified researchers in laboratory settings only. Handling & Safety: Consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZDDMORODVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazol-4(5H)-one ring is constructed via Hantzsch thiazole synthesis, adapted for keto functionality. A thiourea derivative reacts with α-chloroketones under basic conditions (e.g., K₂CO₃ in ethanol), yielding 2-chlorothiazol-4(5H)-one intermediates. For example:
$$
\text{Thiourea} + \text{ClCH}2\text{C(O)R} \xrightarrow{\text{EtOH, K}2\text{CO}_3} 2\text{-chlorothiazol-4(5H)-one} + \text{HCl}
$$
Key variables include solvent polarity (ethanol vs. DMF), temperature (60–80°C), and stoichiometry (1:1 molar ratio of thiourea to α-chloroketone).

N-Benzylation at Position 5

Alkylation with Benzyl Halides

The 5-position of the thiazolone is functionalized via nucleophilic substitution. Using benzyl bromide (1.2 equiv) and a strong base (NaH or KOtBu) in anhydrous DMF, the reaction proceeds at 0–25°C over 6–12 hours:
$$
2\text{-chlorothiazol-4(5H)-one} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} 5\text{-benzyl-2-chlorothiazol-4(5H)-one}
$$
Yields typically range from 65–80%, with purification by silica gel chromatography (hexane/ethyl acetate).

Piperazine Functionalization at Position 2

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 is displaced by 4-(p-tolyl)piperazine. This reaction requires polar aprotic solvents (DMSO or DMF) and elevated temperatures (80–100°C):
$$
5\text{-benzyl-2-chlorothiazol-4(5H)-one} + 4\text{-(p-tolyl)piperazine} \xrightarrow{\text{DMSO, 90°C}} \text{Target compound} + \text{HCl}
$$
Stoichiometric excess of piperazine (1.5–2.0 equiv) ensures complete substitution, with yields of 70–85%.

Alternative Coupling Strategies

For low-reactivity substrates, transition metal catalysis (e.g., CuI/1,10-phenanthroline) may facilitate C–N bond formation under milder conditions (50°C, 24 hours). However, this approach is less commonly reported for thiazolone systems.

Optimization and Challenges

Reaction Monitoring

Progress is tracked via TLC (silica gel, UV detection) and LC-MS. Key intermediates (e.g., 5-benzyl-2-chlorothiazol-4(5H)-one) show distinct Rf values (0.4–0.6 in 3:1 hexane/EtOAc).

Side Reactions and Mitigation

  • Over-alkylation : Controlled benzyl bromide addition and low temperatures minimize di-benzylated byproducts.
  • Piperazine dimerization : Excess 4-(p-tolyl)piperazine reduces self-coupling.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (gradient elution: 20–50% EtOAc in hexane), yielding >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.90 (d, J = 8.4 Hz, 2H, p-tolyl), 3.45–3.20 (m, 8H, piperazine).
  • HRMS : m/z calculated for C₂₁H₂₃N₃OS [M+H]⁺: 366.1638, found: 366.1635.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot studies demonstrate scalability using continuous flow reactors for the cyclocondensation step (residence time: 30 min, 70°C), improving yield to 78%.

Cost Analysis

Raw material costs dominate (∼60%), with 4-(p-tolyl)piperazine being the most expensive component ($120–150/kg).

Comparative Analysis of Methodologies

Parameter Cyclocondensation N-Benzylation Piperazine Coupling
Yield (%) 70–75 65–80 70–85
Temperature (°C) 60–80 0–25 80–100
Key Reagent α-Chloroketone Benzyl bromide 4-(p-Tolyl)piperazine
Purification Method Recrystallization Column chromatography Column chromatography

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Core

The thiazol-4(5H)-one ring exhibits reactivity at the 2- and 5-positions. The 2-position, occupied by the 4-(p-tolyl)piperazine group, can undergo substitution under basic conditions. For example:

  • Reaction with alkyl halides : In ethanol with triethylamine, the piperazine nitrogen participates in alkylation, forming quaternary ammonium salts .

  • Acylation : Treatment with acetyl chloride in dichloromethane introduces acyl groups to the piperazine nitrogen, confirmed by IR bands at 1655 cm⁻¹ (C=O stretch) .

Oxidation

The benzylidene moiety is susceptible to oxidation:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative, detectable via 1H^1H
    -NMR (δ 3.8–4.2 ppm, multiplet) .

  • Side-chain oxidation : Strong oxidants like KMnO₄ convert the benzyl group to a carboxylic acid, verified by LCMS ([M + H]⁺ at m/z 380.42).

Reduction

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the thiazole’s C=N bond, producing a dihydrothiazole derivative (melting point: 148–150°C) .

Cycloaddition and Ring-Opening Reactions

The thiazole core participates in [3+2] cycloadditions:

  • With nitrilimines : Reacts in situ with nitrilimines (generated from hydrazonoyl halides) to form pyrazole-thiazole hybrids, confirmed by 13C^{13}C
    -NMR signals at δ 161.6 ppm (C=N) .

  • Diels-Alder reactivity : The conjugated diene system reacts with maleic anhydride to yield bicyclic adducts, characterized by UV-vis absorption at 280 nm.

Piperazine Modifications

  • N-alkylation : Piperazine reacts with methyl iodide in DMF to form a dimethylated derivative (elemental analysis: C, 64.25%; H, 4.80%; N, 16.63%) .

  • Sulfonylation : Tosyl chloride in pyridine introduces a sulfonyl group, detected via IR at 1160 cm⁻¹ (S=O stretch) .

Benzylidene Reactivity

  • Aldol condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form extended conjugated systems (yield: 72–85%) .

Mechanistic Insights

  • Nucleophilic substitution at the thiazole’s 2-position proceeds via an Sₙ2 mechanism, with triethylamine acting as a base to deprotonate the piperazine nitrogen .

  • Cycloadditions follow a concerted pathway, as evidenced by the retention of stereochemistry in products .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H23N3OS
Molecular Weight : 365.49 g/mol
IUPAC Name : 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one

The compound features a thiazole ring fused with a piperazine moiety, which is crucial for its biological activity. The structural uniqueness contributes to its interaction with various biological targets.

Biological Activities

Thiazole derivatives, including 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, have been studied extensively for their pharmacological properties:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that the presence of the thiazole and piperazine structures enhances efficacy .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL
  • Antitumor Activity : Thiazole derivatives have also shown promise in cancer research. They may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, leading to cell cycle arrest and eventual cell death .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

  • Antimicrobial Research : A study published in the Journal of Antimicrobial Chemotherapy found that thiazole derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
  • Cancer Therapy : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines through mitochondrial dysfunction and caspase activation, suggesting their role as potential anticancer agents .
  • Neuroprotective Effects : Preliminary research indicates that certain thiazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Piperazine/Piperidine-Substituted Thiazol-4(5H)-ones

Compounds with piperazine or piperidine substituents at position 2 of the thiazole ring demonstrate varied biological activities depending on aryl group substitutions.

Compound Substituents (Position 2) Key Structural Features Reported Activity Reference
Target Compound 4-(p-Tolyl)piperazinyl Benzyl (C5), p-Tolyl (piperazine) N/A (Structural analog data inferred)
(5E)-2-[4-(4-Chlorophenyl)piperazinyl]... 4-(4-Chlorophenyl)piperazinyl 4-Hydroxybenzylidene (C5) Anticancer, receptor modulation
5-(4-Hydroxybenzylidene)-2-(4-methylpiperazinyl)... 4-Methylpiperazinyl 4-Hydroxybenzylidene (C5) Improved solubility, antimicrobial

Key Findings :

  • The 4-chlorophenylpiperazinyl group in enhances receptor selectivity, likely due to electron-withdrawing effects, whereas the p-tolyl group in the target compound may increase lipophilicity.

Benzylidene-Substituted Thiazol-4(5H)-ones

Benzylidene derivatives at position 5 are associated with potent antifungal and anticancer activities.

Compound Substituents (C5) Substituents (C2) Activity (MIC/MFC or IC50) Reference
5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)... 2,4-Dichlorobenzylidene Naphthalen-1-ylamino MIC: 0.03 µg/mL (Candida spp.)
(5E)-5-(4-Methoxybenzylidene)-2-piperidinyl... 4-Methoxybenzylidene Piperidinyl Antifungal, structural stability
Target Compound Benzyl 4-(p-Tolyl)piperazinyl N/A

Key Findings :

  • Electron-withdrawing groups (e.g., dichloro in ) significantly enhance antifungal activity, with MIC values 250-fold lower than ketoconazole.
  • Methoxy groups () improve compound stability but may reduce potency compared to halogenated analogs.

Thiazol-4(5H)-ones with Hydrazone/Hydrazine Substituents

Hydrazone-linked derivatives show promise in anticancer and antimicrobial applications.

Compound Hydrazone/Hydrazine Group Additional Substituents Activity Reference
2-(2-(p-Tolyl)hydrazono)-5-(pyrazolyl)... p-Tolyl hydrazone Thiophene, nitro group IC50: 8.2 µM (MCF-7 cells)
Compound 22 () Phenylhydrazone Triazolyl, pyrazolyl Antimicrobial (mechanism undefined)

Key Findings :

  • Hydrazone moieties may facilitate chelation with metal ions, influencing enzyme inhibition .

Thiazol-4(5H)-ones Linked to Other Heterocycles

Hybrid structures incorporating oxadiazole or triazole rings exhibit multifunctional bioactivity.

Compound Linked Heterocycle Key Activity Reference
2-((4-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)... Oxadiazole Antimicrobial, enzyme inhibition
4-Benzyl-5-[4-(4-fluorophenyl)piperazinyl]... Triazole Receptor modulation

Key Findings :

  • Oxadiazole derivatives () show enhanced antimicrobial activity due to increased electron-withdrawing effects and membrane permeability.
  • Triazole linkages () may improve metabolic stability compared to hydrazone-based analogs.

Biological Activity

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves several key steps:

  • Formation of Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Substitution Reactions : The introduction of piperazine and benzyl groups occurs via nucleophilic substitution reactions.
  • Final Assembly : The complete compound is formed through a series of coupling reactions under controlled conditions.

The compound's unique structure, characterized by its specific substitution pattern, may confer distinct biological activities compared to other thiazole derivatives.

The biological activity of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can be attributed to its interaction with various biological targets. Common mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity by interacting with specific receptor sites, potentially influencing signal transduction pathways.
  • Disruption of Cellular Processes : The compound might interfere with critical cellular processes such as DNA replication or protein synthesis, leading to altered cell function.

Antioxidant Activity

Thiazole derivatives are also known for their antioxidant properties. Compounds within this class have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. While direct studies on 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one are still needed, the structural characteristics that confer antioxidant activity in related compounds may apply here as well .

Case Studies and Research Findings

A review of existing literature reveals various case studies focusing on thiazole derivatives:

  • Tyrosinase Inhibition : Some thiazole derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one could potentially exhibit similar properties, making it a candidate for skin-related therapies or cosmetic applications .
  • Anticancer Activity : Research indicates that certain thiazole compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Investigating 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one could reveal its efficacy against specific cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-oneStructureModerate antimicrobial activity
5-benzylidene-2-thiazolonesStructureStrong tyrosinase inhibition
5-benzyl-thiazole derivativesStructureAntioxidant and anticancer properties

The comparative analysis shows that while there are many derivatives with promising activities, the unique substitution pattern of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one may lead to distinctive biological effects that warrant further investigation.

Q & A

Q. How does the thiazol-4(5H)-one core influence reactivity and stability?

  • Reactivity : The α,β-unsaturated ketone in the thiazolone ring facilitates Michael addition reactions, which can be exploited for prodrug design.
  • Stability : The core is prone to hydrolysis under acidic conditions; stability is improved by substituting the 5-benzyl group with electron-donating substituents .

Methodological Recommendations

Q. What analytical workflows are recommended for purity assessment?

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is required for biological assays.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers validate target engagement in cellular models?

  • Techniques :
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm direct binding.
  • Knockdown Studies : Use siRNA/shRNA to silence putative targets (e.g., NF-κB) and assess rescue of cytotoxicity .

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